

# Spectroscopic and Synthetic Profile of tert-Butyl 3-iodopropylcarbamate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl 3-iodopropylcarbamate*

Cat. No.: *B066455*

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This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **tert-butyl 3-iodopropylcarbamate**, a key building block in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and a structured presentation of spectroscopic data.

## Spectroscopic Data

The structural elucidation of **tert-butyl 3-iodopropylcarbamate** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **tert-Butyl 3-iodopropylcarbamate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.85	br s	1H	-NH
3.25	t, J = 6.8 Hz	2H	-CH <sub>2</sub> -NH-
3.20	t, J = 6.4 Hz	2H	-CH <sub>2</sub> -I
2.02	p, J = 6.6 Hz	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **tert-Butyl 3-iodopropylcarbamate**

Chemical Shift ( $\delta$ ) ppm	Assignment
155.9	C=O (carbamate)
79.2	-C(CH <sub>3</sub> ) <sub>3</sub>
42.5	-CH <sub>2</sub> -NH-
35.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
28.4	-C(CH <sub>3</sub> ) <sub>3</sub>
3.2	-CH <sub>2</sub> -I

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **tert-Butyl 3-iodopropylcarbamate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3340	Strong, broad	N-H stretch
2975, 2930	Medium	C-H stretch (aliphatic)
1685	Strong	C=O stretch (carbamate)
1520	Strong	N-H bend
1165	Strong	C-O stretch
515	Medium	C-I stretch

## Experimental Protocols

### Synthesis of *tert*-Butyl 3-iodopropylcarbamate.[1]

A general and effective method for the synthesis of ***tert*-butyl 3-iodopropylcarbamate** proceeds via a two-step sequence starting from 3-amino-1-propanol.[1]

#### Step 1: Protection of the amine

- Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Add triethylamine (Et<sub>3</sub>N, 1.0 eq) to the solution and stir for 30 minutes.
- Slowly add a solution of di-*tert*-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq) in CH<sub>2</sub>Cl<sub>2</sub>.
- Stir the reaction mixture at room temperature for 14 hours.
- Upon completion, add a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) and extract the aqueous phase with CH<sub>2</sub>Cl<sub>2</sub>.
- Combine the organic phases, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to yield *tert*-butyl (3-hydroxypropyl)carbamate, which can be used in the next step without further purification.

#### Step 2: Iodination of the alcohol

- Dissolve 1H-imidazole (1.2 eq) and triphenylphosphine (PPh<sub>3</sub>, 1.2 eq) in CH<sub>2</sub>Cl<sub>2</sub> and cool the solution to 0 °C.
- Add iodine (I<sub>2</sub>, 1.2 eq) portion-wise to the cooled solution.
- Add a solution of the crude tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) from the previous step, dissolved in CH<sub>2</sub>Cl<sub>2</sub>.
- Allow the reaction mixture to stir for 3 hours at room temperature.
- Pour the reaction mixture into water and extract with CH<sub>2</sub>Cl<sub>2</sub>.
- Wash the combined organic phase sequentially with water and 10% hydrochloric acid (HCl) solution.
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (e.g., using 15% ethyl acetate in petroleum ether) to afford **tert-butyl 3-iodopropylcarbamate** as a light yellow oil.[\[1\]](#)

## Spectroscopic Characterization

### NMR Spectroscopy

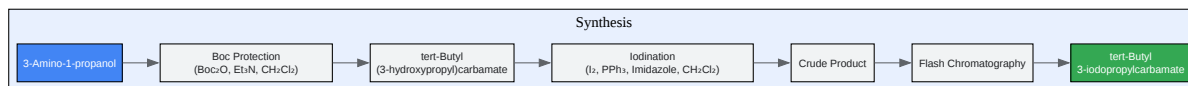
<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

IR spectra are recorded on an FT-IR spectrometer. A thin film of the neat compound is prepared on a sodium chloride (NaCl) or potassium bromide (KBr) plate for analysis.

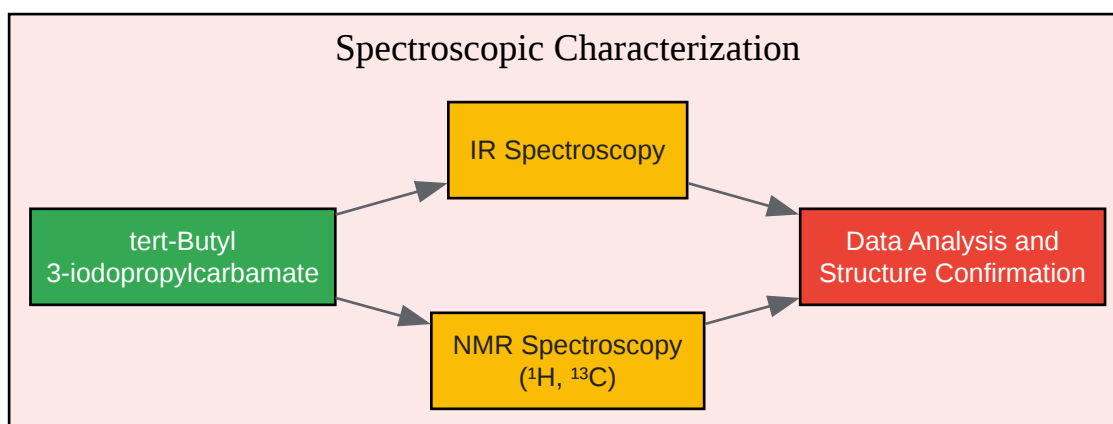
## Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of **tert-butyl 3-iodopropylcarbamate**.



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Caption: Synthetic pathway for **tert-butyl 3-iodopropylcarbamate**.



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Caption: Workflow for the spectroscopic characterization of the final product.

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## References

- 1. TERT-BUTYL (3-IODOPROPYL)CARBAMATE | 167479-01-8 [chemicalbook.com]
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